molecular formula C28H29N3 B14264509 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine CAS No. 151070-87-0

4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine

Cat. No.: B14264509
CAS No.: 151070-87-0
M. Wt: 407.5 g/mol
InChI Key: AWUVVCBUTVGFSW-UHFFFAOYSA-N
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Description

4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a triphenylmethyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine typically involves multiple steps. One common approach is to start with the synthesis of 1-(Triphenylmethyl)imidazole, which can be achieved through the reaction of imidazole with triphenylmethyl chloride in the presence of a base such as sodium hydride . This intermediate is then reacted with piperidine under suitable conditions to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.

    Substitution: The triphenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is unique due to the combination of the triphenylmethyl-imidazole moiety with the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

151070-87-0

Molecular Formula

C28H29N3

Molecular Weight

407.5 g/mol

IUPAC Name

4-[(1-tritylimidazol-4-yl)methyl]piperidine

InChI

InChI=1S/C28H29N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-21-27(30-22-31)20-23-16-18-29-19-17-23/h1-15,21-23,29H,16-20H2

InChI Key

AWUVVCBUTVGFSW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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